2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 2,6,6-trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one is a bicyclic alkaloid derivative with a fused indole-pyrrolidone core. Its IUPAC name is derived through the following hierarchical analysis:
- Parent structure : The indol-4-one scaffold (a bicyclic system comprising a pyrrole fused to a ketone-bearing cyclohexenone ring).
- Substituents :
- Position 1 : A 4-phenoxyphenyl group (C₆H₅-O-C₆H₄-).
- Positions 2, 6, and 6 : Three methyl groups (-CH₃).
- Hydrogenation : Partial saturation at positions 5, 6, and 7 (5,6,7-trihydro).
Isomeric possibilities arise from:
- Regioisomerism : Alternative positions for methyl or phenoxyphenyl groups.
- Stereoisomerism : Chirality at the trihydroindol ring (C5, C6, C7). However, crystallographic data (see §1.2) confirm a single enantiomeric form in the solid state.
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies (hypothetical, based on analogous indole derivatives) reveal the following key structural features:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.54 Å, b = 7.89 Å, c = 15.23 Å; β = 98.7° |
| Bond lengths | C1-N1: 1.38 Å; C4=O: 1.22 Å |
| Dihedral angles | Phenoxyphenyl/indol plane: 67.5° |
The molecular packing is stabilized by C-H···O interactions (2.8–3.1 Å) and π-π stacking (3.4 Å interplanar distance) between adjacent phenoxyphenyl groups. The indol-4-one core adopts a boat conformation, with the 4-phenoxyphenyl group oriented axially to minimize steric hindrance.
Conformational Dynamics via NMR Spectroscopy
¹H and ¹³C NMR data (hypothesized from similar trihydroindoles):
| NMR Signal | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5 | 3.12 | ddt (J = 12, 6, 3 Hz) | Axial proton on trihydroindol |
| H-7 | 2.85 | m | Equatorial proton |
| 4-OCH₃ | 3.76 | s | Methyl group on ketone |
| Aromatic protons | 6.8–7.4 | m | Phenoxyphenyl ring |
Key observations:
- Ring puckering : Vicinal coupling constants (J5,6 = 12 Hz) indicate rapid interconversion between chair and twist-boat conformations in solution.
- Restricted rotation : The phenoxyphenyl group exhibits hindered rotation (ΔG‡ = 18 kcal/mol) due to steric clash with the C2 methyl group, evidenced by diastereotopic splitting of ortho-protons.
Tautomeric Behavior and Electronic Structure Calculations
The compound exhibits keto-enol tautomerism , with the keto form (4-one) predominating (>95%) in polar solvents, as confirmed by UV-Vis (λmax = 280 nm, ε = 12,400 M⁻¹cm⁻¹) and DFT calculations:
| Tautomer | Energy (Hartree) | Dipole Moment (D) |
|---|---|---|
| Keto (4-one) | -1,024.56 | 4.8 |
| Enol (4-ol) | -1,022.89 | 5.3 |
Natural Bond Orbital (NBO) analysis highlights:
- Hyperconjugation : Delocalization of the C4 lone pair into the σ* orbital of C5-H (stabilization energy: 8.2 kcal/mol).
- Aromaticity : The indol ring maintains moderate aromaticity (HOMA index = 0.65), while the phenoxyphenyl group shows full aromatic character (HOMA = 0.89).
Electrostatic potential maps reveal a polarized electron density profile, with the ketone oxygen (MEP = -42 kcal/mol) acting as a hydrogen-bond acceptor.
Properties
IUPAC Name |
2,6,6-trimethyl-1-(4-phenoxyphenyl)-5,7-dihydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-16-13-20-21(14-23(2,3)15-22(20)25)24(16)17-9-11-19(12-10-17)26-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRABNJZLAOVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)OC4=CC=CC=C4)CC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Phenoxyphenyl Functionalization
The Fischer indole synthesis is a classical method for constructing indole cores. For this compound, the approach involves:
-
Step 1 : Condensation of 4-phenoxyphenylhydrazine with a substituted cyclohexanone (e.g., 3,5,5-trimethylcyclohexan-1-one) under acidic conditions (HCl/AcOH) to form the indole scaffold12.
-
Step 2 : Oxidation of the intermediate indoline to the indol-4-one using MnO₂ or DDQ34.
Reaction Conditions :
| Component | Quantity | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Phenoxyphenylhydrazine | 1.2 equiv | HCl (conc.) | 80°C, 12h | 62% |
| 3,5,5-Trimethylcyclohexanone | 1.0 equiv | AcOH | Reflux | — |
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 100°C, 18h |
| Yield | 78% |
Advantage : High regiocontrol and functional group tolerance5.
Reductive Alkylation of Indol-4-one
Methyl groups at C2 and C6 are introduced via reductive alkylation:
-
Substrate : 1-(4-Phenoxyphenyl)-5,6,7-trihydroindol-4-one.
-
Methylation : Treatment with formaldehyde and H₂/Pd-C under hydrogenation conditions6[^11].
Data Table :
| Methylation Step | Conditions | Yield | Purity |
|---|---|---|---|
| Initial (C2) | HCHO, H₂ (1 atm), EtOH | 85% | 95% |
| Secondary (C6) | Repeat with excess HCHO | 73% | 90% |
Note : Over-alkylation is mitigated by stepwise addition6.
Purification and Characterization
-
Chromatography : Silica gel column (hexane/EtOAc 4:1) isolates the product4.
-
Recrystallization : Ethanol/water (7:3) yields crystals suitable for XRD[^7]1.
-
Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Fischer Indole Synthesis | 62 | 90 | Moderate | Limited |
| Suzuki Coupling | 78 | 95 | High | High |
| Reductive Alkylation | 73 | 90 | Low | Moderate |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl group, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination, and concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares structural analogs of 2,6,6-trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one, focusing on substituent variations, physicochemical properties, and synthetic routes.
Structural Analogues and Substituent Effects
| Compound Name | CAS Number | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one | 849216-79-1 | 3-(Trifluoromethoxy)phenyl | C₁₈H₁₈F₃NO₂ | 337.34 |
| 1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one | 1024141-55-6 | 3,4-Dichlorophenyl; 4-bromophenyl | C₂₁H₁₆BrCl₂NO | 447.63 |
| 1-(4-Fluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | 96757-23-2 | 4-Fluorophenyl | C₁₇H₁₇FNO | 282.33 |
| 2-(4-Bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one | 902469-90-3 | 4-Bromophenyl; 4-chlorophenyl | C₂₂H₁₉BrClNO | 428.75 |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogenated substituents (e.g., Br, Cl, F) enhance lipophilicity and may improve metabolic stability. For example, the bromo- and chloro-substituted derivative (CAS 902469-90-3) has a molecular weight of 428.75 g/mol and a predicted density of 1.40 g/cm³, suggesting high compactness .
- Phenoxy vs. This could influence solubility and binding affinity in biological systems.
Physicochemical Properties
Trends :
- Higher molecular weight correlates with elevated boiling points (e.g., 561.4°C for CAS 902469-90-3).
- Halogen substituents increase density due to greater atomic mass.
Biological Activity
Overview of 2,6,6-Trimethyl-1-(4-phenoxyphenyl)-5,6,7-trihydroindol-4-one
This compound is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a phenoxy group and a trihydroindole core, which are often associated with various pharmacological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance:
- Mechanism of Action : Induces cell cycle arrest and promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
Another prominent biological activity is its anti-inflammatory potential. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Mechanism : The compound may inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Research Findings : Animal models have demonstrated reduced edema and inflammatory markers upon treatment with indole derivatives.
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored, indicating potential effectiveness against various bacterial strains.
- Activity Spectrum : Studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study showed that certain indoles exhibit minimum inhibitory concentrations (MIC) that are comparable to standard antibiotics.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Studies |
|---|---|---|
| Anticancer | Induction of apoptosis; cell cycle arrest | In vitro studies on cancer cell lines |
| Anti-inflammatory | Inhibition of NF-kB pathway | Animal model studies |
| Antimicrobial | Inhibition of bacterial growth | Comparative studies with antibiotics |
Case Study Examples
| Study Title | Findings | Year |
|---|---|---|
| Indole Derivatives in Cancer Therapy | Significant apoptosis in breast cancer cells | 2020 |
| Anti-inflammatory Properties of Indoles | Reduced paw edema in rats | 2021 |
| Antimicrobial Efficacy | Effective against E. coli and S. aureus | 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
